2-Azaadamantane hydrochloride

Descripción general

Descripción

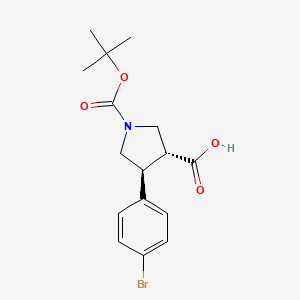

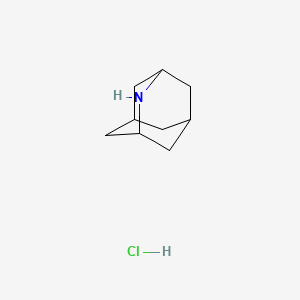

2-Azaadamantane hydrochloride is a nitrogen-containing analog of adamantane . It contains one or more nitrogen atoms instead of carbon atoms . This substitution leads to several specific chemical and physical properties . The molecular formula of 2-Azaadamantane hydrochloride is C9H16ClN .

Synthesis Analysis

The introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis

The molecular structure of 2-Azaadamantane hydrochloride is based on the adamantane scaffold, with one or more nitrogen atoms replacing carbon atoms . This results in a unique structure with specific chemical and physical properties .Chemical Reactions Analysis

The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability . The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds .Physical And Chemical Properties Analysis

Azaadamantanes are nitrogenous analogs of adamantine, which contain one or more nitrogen atoms instead of carbon atoms . This partial substitution of the nitrogen atoms for carbon significantly changes both chemical and physical properties, thus leading, in particular, to higher solubility in water of azaadamantanes compared to adamantanes .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Scientific Field

Medical Chemistry and Pharmacology

Application Summary

2-Azaadamantane hydrochloride shows promise in the development of pharmaceuticals due to its structural similarity to adamantane, which is known to improve the lipophilicity and stability of drugs . It has been studied for its potential antiviral, anti-Parkinsonian, and anti-Alzheimer properties .

Methods of Application

The compound is synthesized and incorporated into drug molecules, potentially enhancing their interaction with biological targets and bioavailability .

Results and Outcomes

Research indicates that azaadamantane derivatives exhibit various biological activities with moderate toxicity, making them suitable for designing new biologically active compounds .

Nanotechnology

Scientific Field

Nanomaterials and Nanodiamond Synthesis

Application Summary

2-Azaadamantane hydrochloride is utilized in the synthesis of nanodiamonds due to its diamondoid structure, which is superimposable on the diamond lattice .

Methods of Application

Amidation under Schotten–Baumann conditions and reduction with BH3·THF are used to introduce adamantane moieties on diamondoids, leading to the formation of nanodiamonds .

Results and Outcomes

Structural studies of the synthesized compounds provide insights into the transformation process towards nanodiamonds .

Material Science

Scientific Field

Advanced Materials and Structural Analysis

Application Summary

The compound’s unique structure contributes to the development of materials with specific structural properties, such as out-of-planarity of amide bonds and steric strain .

Methods of Application

Crystal structure and dynamic NMR experiments are conducted to understand the material’s properties .

Results and Outcomes

Findings reveal the potential of 2-azaadamantane hydrochloride in influencing the kinetics and thermodynamics of material formation .

Chemical Synthesis

Scientific Field

Organic Chemistry and Synthesis

Application Summary

2-Azaadamantane hydrochloride serves as a building block in the synthesis of complex organic molecules due to its cage-like structure .

Methods of Application

It is involved in reactions such as Curtius rearrangements and reductive aminations to form various azaadamantane derivatives .

Results and Outcomes

The synthesis processes have led to the creation of new isomers and derivatives with potential applications in medicinal chemistry .

Biological Research

Scientific Field

Bioorganic Chemistry

Application Summary

The compound is explored for its biological activity, including its interaction with natural extracts and potential as a biologically active scaffold .

Methods of Application

Derivatives of 2-azaadamantane are isolated and tested for their biological activity, including antitumor properties .

Results and Outcomes

Some derivatives show significant antitumor activity, indicating the compound’s relevance in biological research .

Medical Research

Scientific Field

Clinical Research and Drug Development

Application Summary

2-Azaadamantane hydrochloride is investigated for its therapeutic potential and efficacy in treating various diseases .

Methods of Application

Clinical trials and in vitro studies are conducted to assess the compound’s effectiveness and safety profile .

Results and Outcomes

Promising results have been obtained in preclinical studies, suggesting the compound’s utility in medical research and potential drug development .

This analysis provides a detailed overview of the diverse applications of 2-Azaadamantane hydrochloride in scientific research, highlighting its versatility and potential across various fields.

Catalysis

Scientific Field

Organic Chemistry

Application Summary

2-Azaadamantane hydrochloride is used as a catalyst in organic synthesis, particularly in the aerobic oxidation of compounds like l-menthol .

Methods of Application

A comprehensive kinetic study compares the catalytic efficiency of 2-azaadamantane N-oxyl (AZADO) derivatives with that of traditional catalysts .

Results and Outcomes

The AZADO derivatives show promising results, indicating their potential as effective radical catalysts in various oxidation reactions .

Environmental Chemistry

Scientific Field

Green Chemistry

Application Summary

The compound’s role in environmental chemistry involves its use in developing eco-friendly synthetic pathways and reducing hazardous waste .

Methods of Application

2-Azaadamantane hydrochloride is incorporated into reactions that aim to minimize the use of toxic solvents and reagents .

Results and Outcomes

The application of this compound in green chemistry practices has led to more sustainable and less environmentally damaging chemical processes .

Neurochemistry

Scientific Field

Neuroscience

Application Summary

Due to its structural similarity to compounds with known neurological effects, 2-Azaadamantane hydrochloride is studied for its neuroprotective properties .

Methods of Application

The compound is tested in various in vitro and in vivo models to assess its impact on neurological pathways and protection against neurodegenerative diseases .

Results and Outcomes

Preliminary studies suggest that it may have beneficial effects in protecting neuronal cells and could be a candidate for treating conditions like Parkinson’s and Alzheimer’s disease .

Analytical Chemistry

Scientific Field

Chemical Analysis

Application Summary

2-Azaadamantane hydrochloride is used as a standard or reference compound in analytical techniques to determine the presence of similar structures in complex mixtures .

Methods of Application

It is employed in methods such as chromatography and mass spectrometry for its reliable and reproducible analytical properties .

Results and Outcomes

The use of 2-Azaadamantane hydrochloride has improved the accuracy and precision of analytical measurements in various chemical analyses .

Agrochemistry

Scientific Field

Agricultural Chemistry

Application Summary

The compound is explored for its potential use in agrochemical formulations, particularly as a component in pesticides and herbicides .

Methods of Application

2-Azaadamantane hydrochloride derivatives are synthesized and tested for their efficacy in controlling pests and promoting plant growth .

Results and Outcomes

Some derivatives have shown promise in enhancing the effectiveness of agrochemical products while maintaining a favorable safety profile .

Computational Chemistry

Scientific Field

Theoretical Chemistry

Application Summary

In computational chemistry, 2-Azaadamantane hydrochloride is used to model and predict the behavior of similar cage-like molecules in silico .

Methods of Application

Advanced computational methods, such as density functional theory (DFT), are utilized to study the compound’s electronic and structural properties .

Results and Outcomes

These studies provide valuable insights into the potential reactivity and stability of cage-like structures, aiding in the design of new materials and drugs .

These additional applications further demonstrate the versatility of 2-Azaadamantane hydrochloride in scientific research and its potential to contribute to advancements across a wide range of disciplines.

Quantum Sensing

Scientific Field

Quantum Physics

Application Summary

2-Azaadamantane hydrochloride is being explored in the field of quantum sensing, particularly for enhancing the properties of fluorescent nanodiamonds used in quantum enhanced biosensing .

Methods of Application

The compound is mixed with reactive sp3-rich hydrocarbons to engineer sub-10nm fluorescent nanodiamonds, which are critical for nanoscale biosensing applications .

Results and Outcomes

These engineered nanodiamonds exhibit improved sensitivity and faster acquisition times, making them suitable for detecting magnetic, electric, and temperature effects in biological systems at the nanoscale .

Advanced Bio-Sensing

Scientific Field

Biotechnology

Application Summary

2-Azaadamantane hydrochloride contributes to the development of advanced bio-sensing techniques, including drug delivery systems and hyperpolarized magnetic resonance imaging (MRI) .

Methods of Application

The compound’s derivatives are used to create small, high-performance fluorescent nanodiamonds that can pass through the nuclear membrane and be quickly cleared through kidney cells .

Results and Outcomes

This application has potential theragnostic applications, such as drug delivery, due to the biocompatibility and tunable optical properties of the nanodiamonds .

Organic Synthesis Catalysis

Application Summary

2-Azaadamantane hydrochloride derivatives, specifically 2-azaadamantane N-oxyl (AZADO), are used as radical catalysts in the aerobic oxidation of compounds like l-menthol .

Methods of Application

A kinetic study compares the catalytic efficiency of AZADO derivatives with traditional catalysts, highlighting their potential as effective catalysts in various oxidation reactions .

Results and Outcomes

The study shows that AZADO derivatives can be more efficient than traditional catalysts, indicating their importance in the field of organic synthesis catalysis .

Safety And Hazards

2-Azaadamantane hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . More promising results were obtained for phosphorus-containing analogs, which showed significant antitumor activity . A two-shell arrangement strategy was successfully applied to the azaadamantane scaffold, introducing seven nitro groups and preparing the target product 2,9,9,10,10-pentanitro-2-azaadamantane-4,8-diyl dinitrate and its derivative 2-nitro-2-azaadamantane-4,8,9,10-tetrayl tetranitrate .

Propiedades

IUPAC Name |

2-azatricyclo[3.3.1.13,7]decane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-6-2-8-4-7(1)5-9(3-6)10-8;/h6-10H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIULPRXCDAQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaadamantane hydrochloride | |

CAS RN |

3015-17-6 | |

| Record name | 2-azatricyclo[3.3.1.1,3,7]decane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-f]benzothiazole, 2-amino-7-methyl- (6CI)](/img/no-structure.png)

![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)

![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)